molecular formula C12H16N2O B4767978 1-(1-ethyl-1H-benzimidazol-2-yl)-1-propanol

1-(1-ethyl-1H-benzimidazol-2-yl)-1-propanol

Cat. No. B4767978
M. Wt: 204.27 g/mol
InChI Key: AJDOYHPEDJFLKG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds similar to 1-(1-ethyl-1H-benzimidazol-2-yl)-1-propanol, often involves condensation reactions between o-phenylenediamine and carboxylic acid derivatives. For instance, N-(1H-Benzimidazol-2-yl) propionimidic acid ethyl ester reacts with benzylamine to yield corresponding benzimidazole-based compounds. Such reactions are characterized by their ability to form complex structures with potential for varied applications (Raouafi et al., 2007).

Molecular Structure Analysis

The crystal and molecular structure of benzimidazole derivatives are often determined using X-ray diffraction, revealing detailed geometrical configurations. These analyses show that benzimidazole rings can exhibit planar structures with specific bond lengths and angles that contribute to their chemical behavior. The crystallization in specific systems (e.g., monoclinic) and the presence of hydrogen bonds are key features observed in these compounds (Raouafi et al., 2007).

Chemical Reactions and Properties

Benzimidazole compounds can participate in a variety of chemical reactions, including those leading to the formation of Schiff base copper(II) complexes. These reactions not only highlight the versatility of benzimidazole as a ligand but also demonstrate its ability to interact with metal ions, forming complexes with significant DNA binding and cytotoxicity properties (Paul et al., 2015).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including their crystalline structure and thermal stability, are crucial for understanding their behavior in different conditions. These compounds typically exhibit good thermal stability and specific crystalline arrangements that can be influenced by substituents on the benzimidazole ring (El Foujji et al., 2020).

properties

IUPAC Name

1-(1-ethylbenzimidazol-2-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-3-11(15)12-13-9-7-5-6-8-10(9)14(12)4-2/h5-8,11,15H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDOYHPEDJFLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-ethyl-1H-benzimidazol-2-yl)propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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